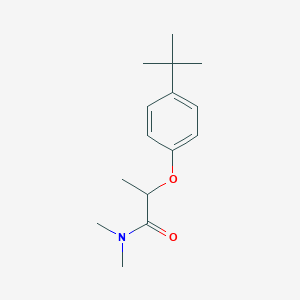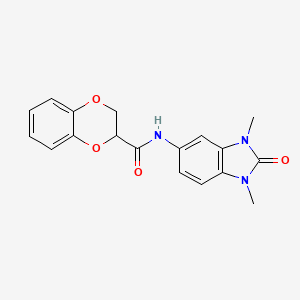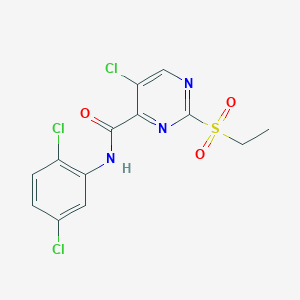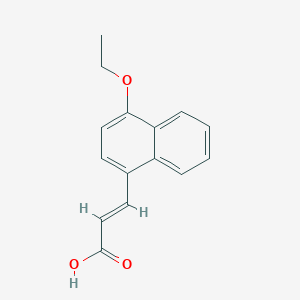
N-(2-chloro-4,5-difluorophenyl)-N'-(diphenylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4,5-difluorophenyl)-N'-(diphenylmethyl)urea, commonly known as diflubenzuron, is a synthetic insecticide that belongs to the benzoylurea class. It is widely used in agriculture and forestry to control a variety of insect pests, including mosquitoes, flies, and beetles. Diflubenzuron has been found to be effective in disrupting the growth and development of insects, making it a valuable tool in pest management.
作用機序
Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the insect exoskeleton. This disruption in chitin synthesis leads to the formation of abnormal cuticles, which ultimately results in the death of the insect. Diflubenzuron has also been found to have an impact on insect growth and development, leading to reduced fecundity and decreased survival rates.
Biochemical and Physiological Effects
Diflubenzuron has been found to have a range of biochemical and physiological effects on insects. These include disruption of chitin synthesis, inhibition of molting, and interference with the production of ecdysone, a key hormone involved in insect development. In addition, diflubenzuron has been shown to have an impact on insect behavior, leading to reduced feeding and movement.
実験室実験の利点と制限
Diflubenzuron has several advantages for use in laboratory experiments. It is highly effective against a range of insect pests, making it a valuable tool for studying insect biology and behavior. In addition, diflubenzuron has low toxicity to non-target organisms, making it a safe and environmentally friendly option for research. However, diflubenzuron can be difficult to work with due to its complex synthesis process and the need for careful attention to reaction conditions.
将来の方向性
There are several potential future directions for research on diflubenzuron. These include the development of new formulations and delivery methods to improve its efficacy in controlling insect pests. In addition, there is a need for further research on the potential impacts of diflubenzuron on non-target organisms and the environment. Finally, there is a need for continued research on the mechanisms of action of diflubenzuron and its potential for use in integrated pest management strategies.
合成法
Diflubenzuron can be synthesized through a multistep process involving the reaction of 2-chloro-4,5-difluoroaniline with diphenylmethyl isocyanate. The resulting intermediate is then treated with phosgene to form the final product. The synthesis of diflubenzuron is a complex process that requires careful attention to reaction conditions and purification methods to ensure the production of high-quality material.
科学的研究の応用
Diflubenzuron has been extensively studied for its efficacy in controlling insect pests in agriculture and forestry. It has been found to be highly effective against a variety of insect species, including the gypsy moth, spruce budworm, and diamondback moth. In addition, diflubenzuron has been shown to have low toxicity to non-target organisms, making it a valuable tool in integrated pest management strategies.
特性
IUPAC Name |
1-benzhydryl-3-(2-chloro-4,5-difluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClF2N2O/c21-15-11-16(22)17(23)12-18(15)24-20(26)25-19(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,19H,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHMAURHBBKNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=CC(=C(C=C3Cl)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1-{[6-(piperidin-1-ylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}piperidin-4-yl)methanol](/img/structure/B5431840.png)

![4-[2-(3-ethoxybenzoyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B5431857.png)
![[3-(2-phenoxyethyl)-1-quinolin-2-ylpiperidin-3-yl]methanol](/img/structure/B5431868.png)

![1-[3-(diethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5431885.png)


![2-(4-ethylphenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]propanamide](/img/structure/B5431899.png)
![4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-7-(2-methylphenyl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5431915.png)
![ethyl 2-(4-hydroxy-3-nitrobenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5431919.png)
![1-(3-ethoxyphenyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5431931.png)
![10-methoxy-5-(5,6,7,8-tetrahydroimidazo[1,2-a]pyrazin-2-ylcarbonyl)-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B5431939.png)